molecular formula C23H27N7O B2856883 2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine CAS No. 2380044-56-2

2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine

Cat. No. B2856883
CAS RN: 2380044-56-2
M. Wt: 417.517
InChI Key: ZTAWWKUPWHZTER-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule with multiple functional groups including pyrazole, pyrimidine, piperidine, and imidazole . These functional groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the pyrazole and pyrimidine groups could contribute to its thermal stability .

Mechanism of Action

While the exact mechanism of action for this compound is not available, similar compounds have shown inhibitory activity against various protein kinases, which play important roles in cell proliferation, differentiation, migration, metabolism, and apoptosis .

Future Directions

Given the potential biological activities of this compound, future research could focus on further elucidating its synthesis, mechanism of action, and potential applications in medicine .

properties

IUPAC Name

2-[[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O/c1-17-11-18(2)30(27-17)22-12-23(25-16-24-22)31-15-19-6-9-28(10-7-19)13-20-14-29-8-4-3-5-21(29)26-20/h3-5,8,11-12,14,16,19H,6-7,9-10,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAWWKUPWHZTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)CC4=CN5C=CC=CC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-({imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-4-yl]methoxy}pyrimidine

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